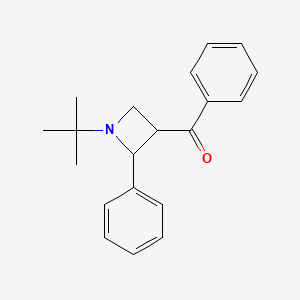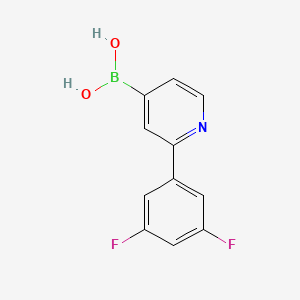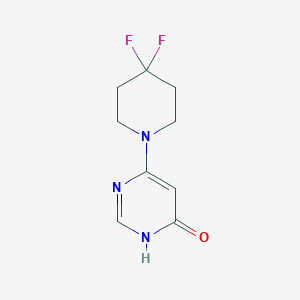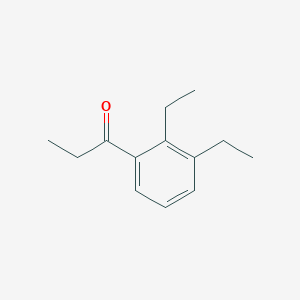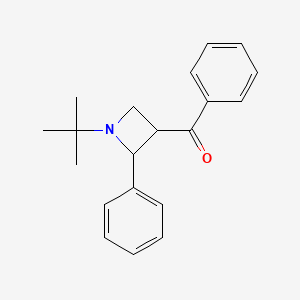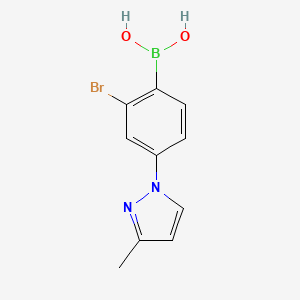
(2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and a pyrazolyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(3-methyl-1H-pyrazol-1-yl)phenyl, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry:
Suzuki-Miyaura Coupling: (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.
Medicine:
Drug Development: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Industry:
Material Science: It is used in the development of advanced materials such as polymers and nanomaterials with specific electronic and optical properties.
作用机制
Mechanism: The mechanism by which (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Molecular Targets and Pathways:
Palladium Catalyst: The palladium catalyst is the primary molecular target, facilitating the transmetalation and reductive elimination steps.
Reaction Pathways: The compound follows the typical Suzuki-Miyaura coupling pathway, involving oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the bromo and pyrazolyl groups.
4-Bromo-1H-pyrazole: Contains the pyrazolyl group but lacks the boronic acid group.
2-Bromo-4-phenylboronic Acid: Similar but lacks the pyrazolyl group.
Uniqueness:
Functional Groups: The presence of both the bromo and pyrazolyl groups in (2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid makes it unique, providing additional reactivity and versatility in synthetic applications.
Applications: Its unique structure allows it to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
属性
分子式 |
C10H10BBrN2O2 |
|---|---|
分子量 |
280.92 g/mol |
IUPAC 名称 |
[2-bromo-4-(3-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BBrN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6,15-16H,1H3 |
InChI 键 |
JACMWJZQDAUPOB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=CC(=N2)C)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)

![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)


